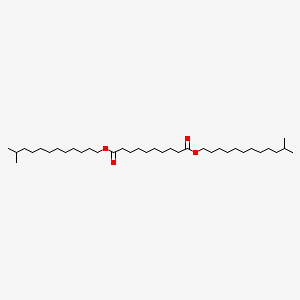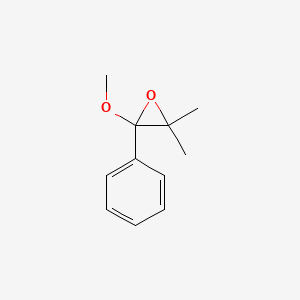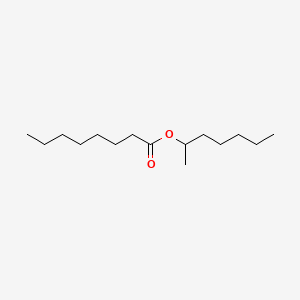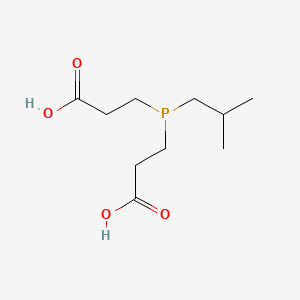
Propanoic acid, 3,3'-((2-methylpropyl)phosphinylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- is a chemical compound with a unique structure that includes a phosphinylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- typically involves the reaction of propanoic acid derivatives with phosphinylidene compounds under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: These may include halogens, acids, and bases, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The phosphinylidene group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-methyl-, 3-phenylpropyl ester
- 2-[3-(2-methylpropyl)phenyl]propanoic acid
Uniqueness
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- is unique due to its phosphinylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
99542-75-3 |
|---|---|
Fórmula molecular |
C10H19O4P |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
3-[2-carboxyethyl(2-methylpropyl)phosphanyl]propanoic acid |
InChI |
InChI=1S/C10H19O4P/c1-8(2)7-15(5-3-9(11)12)6-4-10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
TZAOETPWQGQHOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP(CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
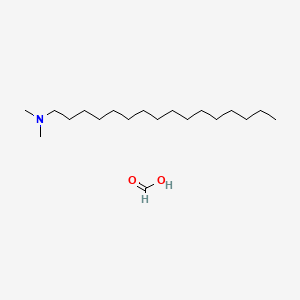
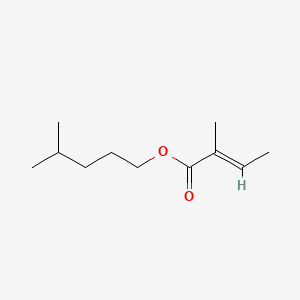
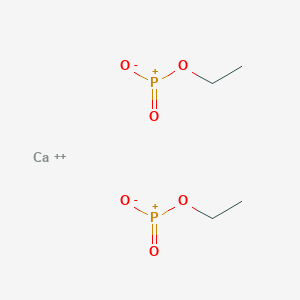
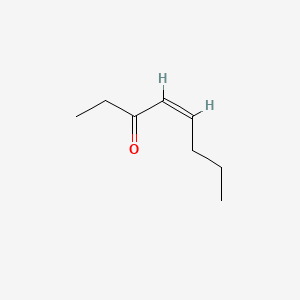
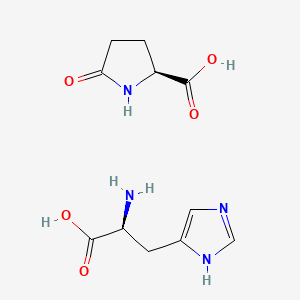
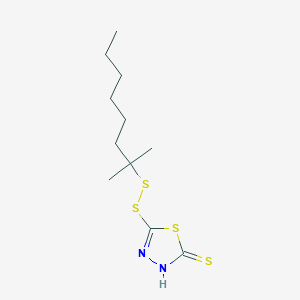
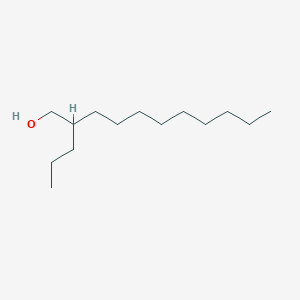

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
